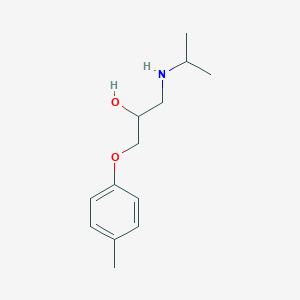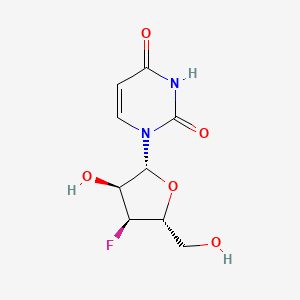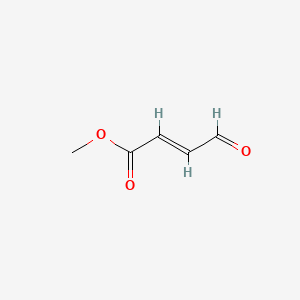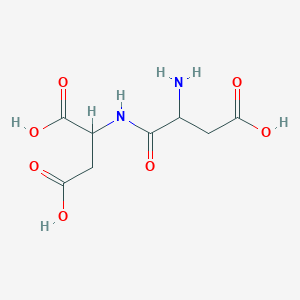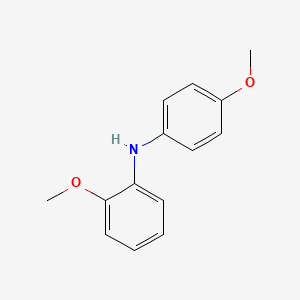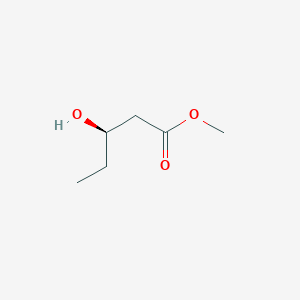
(-)-甲基(R)-3-羟基戊酸酯
描述
(-)-Methyl (R)-3-hydroxyvalerate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Methyl (R)-3-hydroxyvalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Methyl (R)-3-hydroxyvalerate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物基化学品生产(-)-甲基(R)-3-羟基戊酸酯作为聚羟基链烷酸酯 (PHA) 的一部分,已被用于生产生物基大宗化学品。例如,含有少量 3-羟基戊酸酯的 PHA 用于将 3-羟基丁酸单体转化为甲基巴豆酸酯。该过程绕过了复杂且昂贵的隔离步骤,展示了在生产生物基化学品中的显着优势(Spekreijse 等人,2016)。
聚合物的工业规模生产该化合物已参与各种共聚物的规模化生产,包括与 (R)-3-羟基丁酸酯和 (R)-3-羟基戊酸酯的共聚物。全球超过 24 家公司从事 PHA 生产,展示了这些聚合物的工业意义。生产成本和技术进步在这些应用的扩展中起着至关重要的作用(陈国强,2010)。
聚合物共混物和材料科学手性半结晶聚-(R)-(3-羟基丁酸酯)/壳聚糖和聚-(R)-(3-羟基丁酸酯-共-3-羟基戊酸酯)/壳聚糖共混物的混溶性和形态学研究有助于理解聚合物共混物的相结构。这些发现对材料科学有影响,特别是在开发新型聚合物材料方面(Cheung 等人,2002)。
聚合物生物合成已探索从琥珀酸中生物合成 PHA 的 3-羟基戊酸酯单体,提供了对聚合物生产的微生物过程的见解。了解生物合成途径对于开发这些生物聚合物的有效生产方法至关重要(Williams 等人,2004)。
可生物降解聚合物的应用(-)-甲基(R)-3-羟基戊酸酯是可生物降解的聚羟基链烷酸酯中的关键组分,用于各种应用,包括生物医学设备和组织工程。这些聚合物的多功能性和可生物降解性使其适用于这些先进的应用(陈 & 吴,2005)。
在海洋环境中的降解对聚(3-羟基丁酸酯-共-3-羟基戊酸酯) 在海洋环境中的降解的研究为环境影响评估提供了宝贵的数据。这项研究对于了解这些生物聚合物在自然水生系统中的寿命和降解机制至关重要(Deroiné 等人,2014)。
DNA 甲基化分析虽然与 (-)-甲基 (R)-3-羟基戊酸酯没有直接关系,但 methylKit 工具用于分析全基因组 DNA 甲基化谱。该工具在表观遗传学研究中很重要,涉及对 DNA 的化学修饰的研究(Akalin 等人,2012)。
属性
IUPAC Name |
methyl (3R)-3-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFXKKFVUDJSPJ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472999 | |
| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60793-22-8 | |
| Record name | (-)-Methyl (R)-3-hydroxyvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
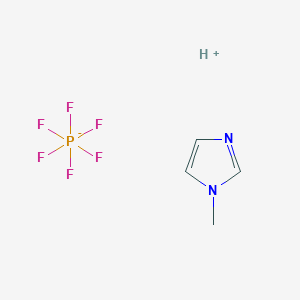

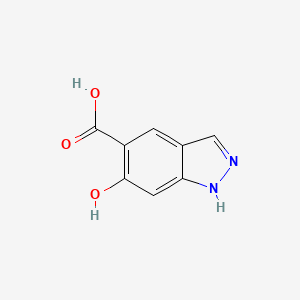
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)
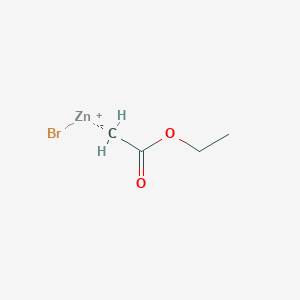
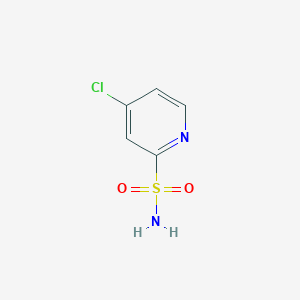
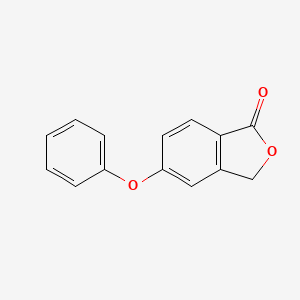
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
